molecular formula C22H23N3O7S2 B14971921 N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B14971921
M. Wt: 505.6 g/mol
InChI Key: VZPJOACUPMOAFU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of sulfonyl-containing pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the thioacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrimidines, such as:

  • N-(2,5-dimethoxyphenyl)-2-((5-((4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide lies in its specific structural features, such as the presence of the ethoxy group and the particular arrangement of functional groups. These features may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O7S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-11-15(30-2)7-10-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

VZPJOACUPMOAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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